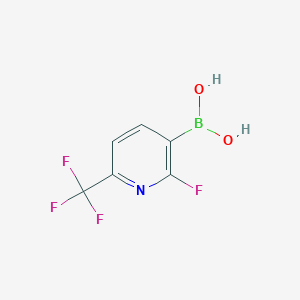

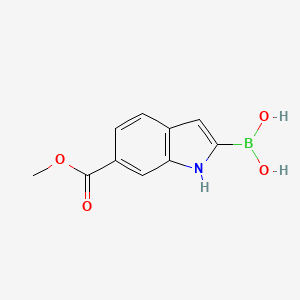

4-(3-Methylphenyl)pyridine-2-carboxylic acid

Overview

Description

“4-(3-Methylphenyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . It is used in biological studies for the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A .

Synthesis Analysis

Pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid derivatives consists of a pyridine ring with a carboxylic acid group attached . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Chemical Reactions Analysis

Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .Scientific Research Applications

Extraction and Separation Techniques : Kumar and Babu (2009) conducted a study on the extraction of Pyridine-3-carboxylic Acid using 1-Dioctylphosphoryloctane with different diluents. This research is significant for understanding the extraction efficiency of similar pyridine carboxylic acids, including 4-(3-Methylphenyl)pyridine-2-carboxylic acid, from complex mixtures, which is critical in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Antimicrobial Activities and DNA Interactions : Ö. Tamer et al. (2018) explored the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives, alongside their DNA interactions. This research is relevant for developing new antimicrobial agents and understanding the molecular interactions of these compounds (Ö. Tamer et al., 2018).

Organic Synthesis : Zhu, Lan, and Kwon (2003) investigated the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This study demonstrates the potential of using pyridine carboxylic acids in organic synthesis to create complex molecular structures (Zhu, Lan, & Kwon, 2003).

Electrolytic Reduction : Wibaut and Boer (2010) explored the electrolytic reduction of pyridine monocarboxylic acids to methylpyridines. This research could provide insights into the electrochemical properties of this compound (Wibaut & Boer, 2010).

Functionalization Reactions : Yıldırım, Kandemirli, and Demir (2005) studied the functionalization reactions of pyridine carboxylic acids. This research can provide insights into the chemical reactivity and potential applications of this compound in synthesizing new compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Antiviral Activity : Bernardino et al. (2007) synthesized new derivatives of pyridine carboxylic acids and investigated their antiviral activity. This research is pertinent to the development of new pharmaceuticals based on pyridine carboxylic acids (Bernardino et al., 2007).

Macrocyclic and Linear Pyridine Carboxamides as Antimicrobial Agents : Al-Salahi, Al-Omar, and Amr (2010) reported the synthesis of chiral macrocyclic or linear pyridine carboxamides with potential as antimicrobial agents. This application is significant for the development of new drugs and treatments (Al-Salahi, Al-Omar, & Amr, 2010).

Mechanism of Action

While the specific mechanism of action for “4-(3-Methylphenyl)pyridine-2-carboxylic acid” is not mentioned in the search results, pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

properties

IUPAC Name |

4-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKHOXGEOCJMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)

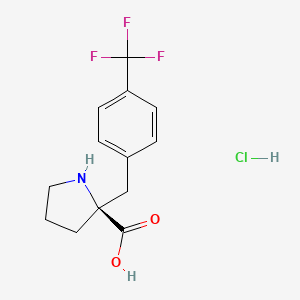

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)